molecular formula C8H6ClNO4 B8690799 2-Chloro-4-methoxy-5-nitrobenzaldehyde

2-Chloro-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B8690799
M. Wt: 215.59 g/mol
InChI Key: DDHZFHTVPGSCLJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.45 g/mol. Its structure features a benzaldehyde backbone with three substituents: a chlorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5. The electron-withdrawing nitro and chlorine groups, combined with the electron-donating methoxy group, create a unique electronic environment that influences its reactivity and applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials .

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-4-methoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3

InChI Key

DDHZFHTVPGSCLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-methoxy-5-nitrobenzaldehyde with five analogous compounds, highlighting structural, electronic, and functional differences.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Features Potential Applications
This compound C₈H₆ClNO₄ 215.45 Cl (2), OCH₃ (4), NO₂ (5) High electrophilic deactivation; nitro group enables reduction to amines Pharmaceutical intermediates, explosives precursors
5-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂ 170.45 Cl (5), OCH₃ (2) Moderate reactivity; lacks nitro group Fragrance synthesis, agrochemicals
2-Chloro-4-fluorobenzaldehyde C₇H₄ClFO 158.45 Cl (2), F (4) Enhanced electrophilicity due to fluorine Cross-coupling reactions, dyes
2-Azido-4-methoxy-5-nitrobenzaldehyde C₈H₅N₄O₄ 221.11 N₃ (2), OCH₃ (4), NO₂ (5) Azide group enables click chemistry Bioconjugation, polymer synthesis
Methyl 2-chloro-5-methoxy-4-nitrobenzoate C₉H₈ClNO₅ 245.62 Cl (2), OCH₃ (5), NO₂ (4), COOCH₃ Ester group resists nucleophilic attack Protecting group in peptide synthesis
2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde C₁₅H₁₂ClNO₄ 305.71 Cl (4), CH₃ (2,6), NO₂ (5), phenoxy Steric hindrance from phenoxy group Ligand design, catalysis

Structural and Electronic Differences

  • Substituent Positions : The position of substituents significantly alters electronic effects. For example, in this compound, the nitro group at position 5 strongly deactivates the ring, whereas 5-Chloro-2-methoxybenzaldehyde lacks this feature, making it more reactive toward electrophilic substitution .
  • Functional Groups : Replacing the chlorine in the target compound with an azide (as in 2-Azido-4-methoxy-5-nitrobenzaldehyde) introduces click chemistry compatibility, enabling applications in bioconjugation . The ester group in Methyl 2-chloro-5-methoxy-4-nitrobenzoate reduces carbonyl reactivity, making it suitable as a protecting group .

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